
(S)-(-)-5'-Benzyloxyphenyl Carvedilol
Vue d'ensemble
Description
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is a chiral compound and an enantiomer of Carvedilol, a non-selective beta-adrenergic antagonist. Carvedilol is widely used in the treatment of mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . The (S)-(-) enantiomer is known for its beta and alpha-1 adrenoceptor blocking properties, making it a crucial component in cardiovascular therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-5’-Benzyloxyphenyl Carvedilol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps :
Formation of the Intermediate: The synthesis begins with the reaction of hydroxy carbazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This reaction forms an epoxide intermediate.
Nucleophilic Substitution: The epoxide intermediate is then reacted with (S)-(-)-5’-Benzyloxyphenylamine under basic conditions to form the desired product, (S)-(-)-5’-Benzyloxyphenyl Carvedilol.
Industrial Production Methods
Industrial production of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at various positions on the aromatic ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzyloxy group, converting it to a benzyl alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, benzyl alcohol derivatives, and various substituted carbazole derivatives .
Applications De Recherche Scientifique
(S)-(-)-5’-Benzyloxyphenyl Carvedilol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with beta and alpha-1 adrenoceptors, providing insights into receptor-ligand interactions.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves blocking beta-adrenergic receptors (beta-1 and beta-2) and alpha-1 adrenergic receptors. This dual action results in the reduction of heart rate, myocardial contractility, and vasodilation, leading to decreased blood pressure and improved cardiac output . The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
R(+)-Carvedilol: The R(+)-enantiomer of Carvedilol, which primarily acts as an alpha-1 adrenoceptor blocker.
Propranolol: A non-selective beta-adrenergic antagonist used for similar cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic antagonist used in the treatment of hypertension and heart failure.
Uniqueness
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is unique due to its dual beta and alpha-1 adrenergic blocking properties, which provide a broader spectrum of cardiovascular protection compared to other beta-blockers . Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects .
Activité Biologique
(S)-(-)-5'-Benzyloxyphenyl carvedilol is a derivative of carvedilol, a well-established nonselective beta-blocker and alpha-1 blocker used primarily in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Pharmacodynamics
Carvedilol exhibits a complex pharmacological profile, acting on multiple receptor systems. The biological activity of this compound can be understood through its interactions with various receptors:
Receptor | K_i (nM) | Action |
---|---|---|
5-HT 1A | 3.4 | Antagonist |
5-HT 2 | 207 | Antagonist |
D 2 | 213 | Antagonist |
α 1 | 3.4 | Antagonist |
α 2 | 2,168 | Antagonist |
β 1 | 0.24–0.43 | Antagonist |
β 2 | 0.19–0.25 | Antagonist |
The data indicates that this compound has a high affinity for adrenergic receptors, particularly β-adrenergic receptors, which are crucial in mediating cardiovascular effects such as heart rate reduction and vasodilation .
The mechanism by which this compound exerts its effects includes:
- Beta-Adrenergic Blockade : It blocks β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
- Alpha-1 Receptor Antagonism : This action results in vasodilation, reducing peripheral vascular resistance and lowering blood pressure.
- Antioxidant Properties : Carvedilol has been shown to exhibit antioxidant effects that may contribute to its cardioprotective properties .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound beyond traditional uses:
- COVID-19 Treatment Potential : Research indicates that carvedilol may reduce angiotensin-converting enzyme (ACE) expression, potentially limiting SARS-CoV-2 entry into host cells. In vitro assays demonstrated that carvedilol could inhibit viral infection in human lung epithelial cells .
- Nanoparticle Formulation : A study explored the encapsulation of carvedilol in albumin-based nanoparticles to improve bioavailability and prolong circulation time. Results showed that the nanoparticle formulation significantly increased the half-life of carvedilol compared to its free form, enhancing its therapeutic efficacy .
- Cardiovascular Benefits : Clinical data suggest that carvedilol improves outcomes in patients with heart failure by reducing mortality rates and hospitalizations due to cardiovascular events .
Propriétés
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118466 | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217822-96-2 | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.